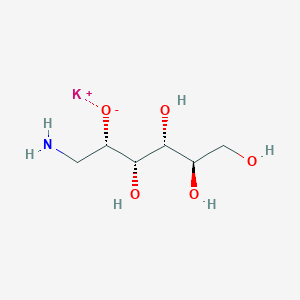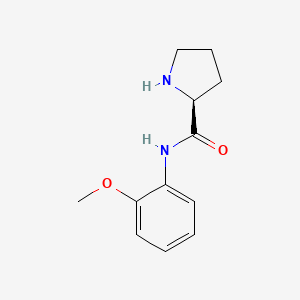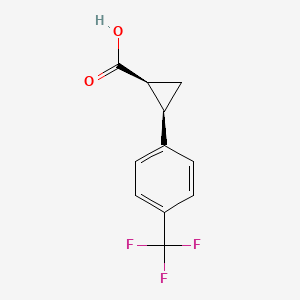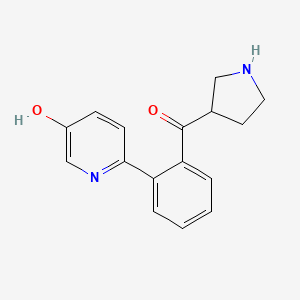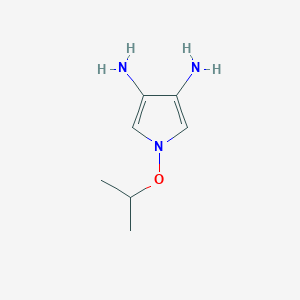
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, and a sulphonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the fluorination of a benzene derivative, followed by bromomethylation and sulfonylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulphonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The sulphonyl chloride group can also undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is unique due to the specific positioning of the bromomethyl and fluorine groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H5BrClFO2S |
|---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(bromomethyl)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-6(10)2-1-3-7(5)13(9,11)12/h1-3H,4H2 |
InChI Key |
KLNFPINPLBWXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
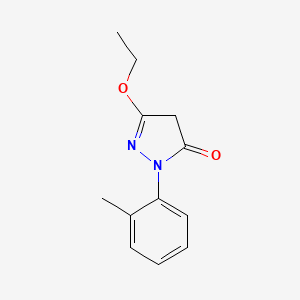
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
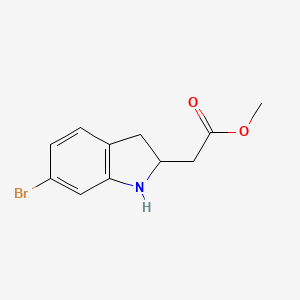
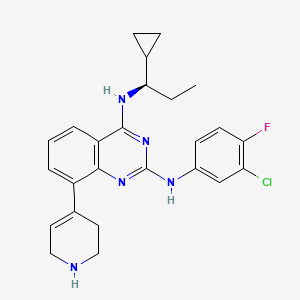
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
